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Compound of Interest

Compound Name: 3-Chloropropanesulfonyl chloride

Cat. No.: B028798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-
Chloropropanesulfonyl chloride (CAS No: 1633-82-5). The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for compound identification, structural elucidation, and

quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For 3-Chloropropanesulfonyl chloride, both ¹H and ¹³C NMR provide

characteristic signals corresponding to its propyl chain substituted with a chloro and a sulfonyl

chloride group.

Note: Experimentally obtained high-resolution spectral data for 3-Chloropropanesulfonyl
chloride is not readily available in public databases. The following tables are based on

predicted values and analysis of similar chemical structures. Actual experimental values may

vary slightly.

¹H NMR Spectral Data (Predicted)
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The ¹H NMR spectrum of 3-Chloropropanesulfonyl chloride is expected to exhibit three

distinct signals, corresponding to the three methylene groups in the propyl chain. The chemical

shifts are influenced by the electronegativity of the adjacent chloro and sulfonyl chloride

groups.

Proton Assignment

(Structure: Cl-CH₂-

CH₂-CH₂-SO₂Cl)

Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

a (-CH₂-Cl) 3.6 - 3.8 Triplet ~6-7

b (-CH₂-) 2.2 - 2.4 Multiplet (Quintet) ~6-7

c (-CH₂-SO₂Cl) 3.8 - 4.0 Triplet ~6-7

¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum of 3-Chloropropanesulfonyl chloride will show three signals, one for

each of the carbon atoms in the propyl chain. The chemical shifts are indicative of the

electronic environment of each carbon.

Carbon Assignment (Structure: Cl-CᵃH₂-

CᵇH₂-CᶜH₂-SO₂Cl)
Predicted Chemical Shift (δ, ppm)

a (-CH₂-Cl) 40 - 45

b (-CH₂-) 25 - 30

c (-CH₂-SO₂Cl) 60 - 65

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3-Chloropropanesulfonyl chloride is

characterized by strong absorptions corresponding to the S=O and C-Cl bonds.
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Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

S=O Asymmetric Stretch 1370 - 1390 Strong

S=O Symmetric Stretch 1170 - 1190 Strong

C-H Stretch 2850 - 3000 Medium

C-H Bend 1400 - 1475 Medium

C-Cl Stretch 600 - 800 Strong

S-Cl Stretch 400 - 600 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Chloropropanesulfonyl chloride, the mass spectrum will show a

characteristic isotopic pattern due to the presence of two chlorine atoms.

Ion
m/z (Mass-to-

Charge Ratio)
Relative Abundance Interpretation

[M]⁺ 176, 178, 180 Pattern

Molecular ion with

isotopic peaks for two

chlorine atoms.

[M-Cl]⁺ 141, 143 Variable
Loss of a chlorine

radical.

[M-SO₂Cl]⁺ 77, 79 Variable
Loss of the sulfonyl

chloride group.

[C₃H₆Cl]⁺ 77, 79 Variable
Propyl chloride cation

fragment.

[SO₂Cl]⁺ 99, 101 Variable
Sulfonyl chloride

cation fragment.
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Experimental Protocols
The following are general methodologies for acquiring the spectral data for a liquid sample like

3-Chloropropanesulfonyl chloride.

NMR Spectroscopy
A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) and

transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer. For ¹H NMR,

parameters such as the number of scans, relaxation delay, and pulse width are optimized to

obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to

simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy
For a liquid sample, the IR spectrum can be obtained using a neat liquid film between two salt

plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A

background spectrum of the empty cell or clean ATR crystal is recorded first and then

subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-

MS) for separation and analysis. The molecules are ionized in the ion source, commonly using

electron ionization (EI). The resulting ions are then separated based on their mass-to-charge

ratio by a mass analyzer and detected.

Structural Confirmation Workflow
The combination of NMR, IR, and MS data provides a comprehensive picture for the structural

elucidation of 3-Chloropropanesulfonyl chloride. The following diagram illustrates the logical

relationship between these techniques in confirming the compound's structure.
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Structural Confirmation Workflow
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Caption: Workflow for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloropropanesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028798#key-spectral-data-of-3-
chloropropanesulfonyl-chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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